molecular formula C10H8F3N3OS B13700060 2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole

2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole

Cat. No.: B13700060
M. Wt: 275.25 g/mol
InChI Key: UUWKEVMOJDGDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its biological activity, and a trifluoromethoxybenzyl group, which can enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the thiadiazole ring can modulate the activity of the target. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 3-Amino-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole is unique due to the presence of both the trifluoromethoxybenzyl group and the thiadiazole ring. This combination can enhance the compound’s stability, bioavailability, and biological activity compared to similar compounds that lack one of these features.

Properties

Molecular Formula

C10H8F3N3OS

Molecular Weight

275.25 g/mol

IUPAC Name

5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8F3N3OS/c11-10(12,13)17-7-3-1-6(2-4-7)5-8-15-16-9(14)18-8/h1-4H,5H2,(H2,14,16)

InChI Key

UUWKEVMOJDGDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.